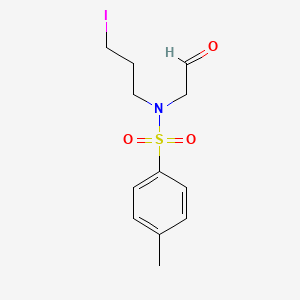![molecular formula C13H29NOSi B12543562 Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- CAS No. 153108-62-4](/img/structure/B12543562.png)
Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals. The compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which is often used as a protecting group in organic synthesis to protect hydroxyl groups from unwanted reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the piperidine ring to a more saturated form.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can remove the TBDMS group.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Saturated piperidine derivatives.
Substitution: Compounds with different functional groups replacing the TBDMS group.
Scientific Research Applications
Chemistry: The compound is used as a protecting group in organic synthesis, particularly in the synthesis of complex molecules where selective protection and deprotection of hydroxyl groups are required .
Biology: In biological research, the compound is used in the synthesis of various bioactive molecules, including potential drug candidates .
Industry: In the chemical industry, the compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- primarily involves its role as a protecting group. The TBDMS group protects hydroxyl groups from unwanted reactions during multi-step synthesis. The protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under mild conditions using fluoride ions .
Comparison with Similar Compounds
Piperidine: A simpler analog without the TBDMS group.
Pyrrolidine: A five-membered ring analog.
Morpholine: A six-membered ring with both nitrogen and oxygen atoms.
Uniqueness: The presence of the TBDMS group in Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- makes it unique as it provides selective protection for hydroxyl groups, which is crucial in complex organic synthesis. This selective protection allows for more efficient and targeted synthesis of complex molecules .
Properties
CAS No. |
153108-62-4 |
|---|---|
Molecular Formula |
C13H29NOSi |
Molecular Weight |
243.46 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(2-piperidin-2-ylethoxy)silane |
InChI |
InChI=1S/C13H29NOSi/c1-13(2,3)16(4,5)15-11-9-12-8-6-7-10-14-12/h12,14H,6-11H2,1-5H3 |
InChI Key |
WDABCPAUFJREBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



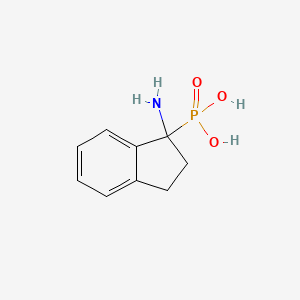
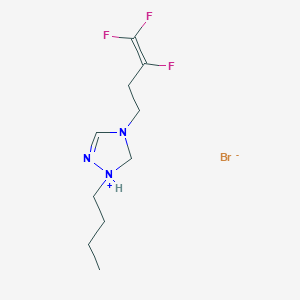
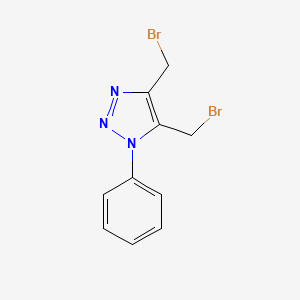
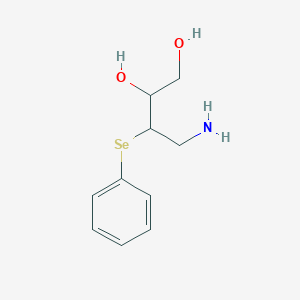
![2-[4-[(1R)-1-aminoethyl]-3-fluorophenyl]-6-fluorophenol;hydrobromide](/img/structure/B12543507.png)
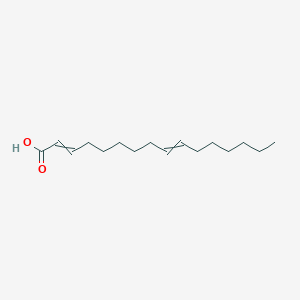
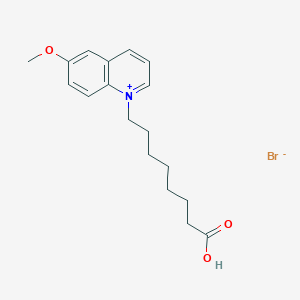
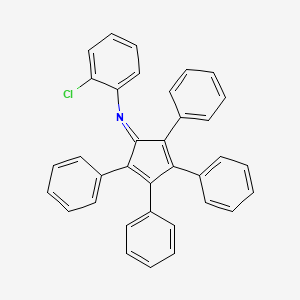

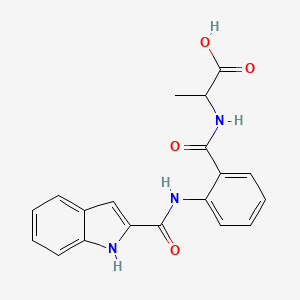
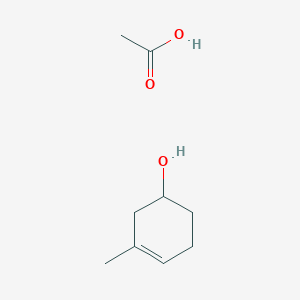
![4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide](/img/structure/B12543569.png)
